molecular formula C11H12O2 B2779495 (E)-Methyl 4-phenylbut-2-enoate CAS No. 34541-75-8; 54966-42-6

(E)-Methyl 4-phenylbut-2-enoate

Cat. No.: B2779495
CAS No.: 34541-75-8; 54966-42-6
M. Wt: 176.215
InChI Key: RQGQILSLSHKEMT-WEVVVXLNSA-N
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Description

(E)-Methyl 4-phenylbut-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (E-configuration) between C2 and C3, a phenyl group at C4, and a methyl ester moiety at C1 (Figure 1). This compound is of interest in organic synthesis due to its reactivity in Michael additions, cycloadditions, and catalytic transformations . Its stereospecific synthesis, often involving iridium-catalyzed allylic amination or tert-butoxycarbonyl (Boc) protection strategies, highlights its utility in constructing chiral intermediates for pharmaceuticals and agrochemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-4-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQILSLSHKEMT-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 4-Phenylbut-2-enoate

Ethyl 4-phenylbut-2-enoate (CAS 1205-84-1) shares the same backbone as the methyl ester but substitutes the methyl group with an ethyl ester. Key differences include:

  • Molecular Weight : 190.24 g/mol (ethyl) vs. 188.22 g/mol (methyl) .
  • Physical Properties : The ethyl analog likely exhibits lower melting points due to reduced crystal lattice stability from the longer alkyl chain.
  • Reactivity : Ethyl esters generally show slower hydrolysis rates compared to methyl esters due to steric hindrance, impacting their utility in ester-exchange reactions .

Methyl 2-Oxo-4-Phenylbut-3-enoate

Methyl 2-oxo-4-phenylbut-3-enoate (CAS 6395-86-4) introduces a ketone group at C2, altering reactivity:

  • Electrophilicity : The oxo group increases electrophilicity at C3, enhancing susceptibility to nucleophilic attack compared to the parent compound.
  • Spectral Shifts : The ketone causes downfield shifts in $^{13}\text{C}$ NMR (δ ~200 ppm for C=O) versus the ester carbonyl (δ ~165 ppm) .

Ethyl 4-Oxo-4-Phenylbut-2-enoate

This analog (CAS 17450-56-5) features a ketone at C4 instead of a phenyl group:

  • Conjugation Effects : The 4-oxo group disrupts conjugation between the double bond and the aromatic ring, reducing stability and altering UV absorption profiles .
  • Synthetic Applications : The ketone enables aldol condensations, unlike the phenyl-substituted compound .

Stereochemical and Substituent Effects

E/Z Isomerism

(E)-Methyl 4-phenylbut-2-enoate exhibits a trans-configuration, whereas its Z-isomer (e.g., ethyl cis-4-phenyl-2-butenoate) shows distinct physical properties:

  • Dipole Moments : The E-isomer’s trans arrangement reduces dipole-dipole interactions, lowering boiling points compared to Z-isomers .
  • Crystallinity : The E-configuration often favors planar molecular packing, enhancing crystallinity .

Functional Group Modifications

  • tert-Butoxycarbonyl (Boc) Derivatives: Boc-protected analogs (e.g., (E)-methyl 4-(tert-butoxycarbonyloxy)-4-phenylbut-2-enoate) are pivotal in peptide synthesis. The Boc group enhances solubility in nonpolar solvents and stabilizes intermediates during amination reactions .
  • Branched Esters: Compounds like 2-methyl-4-phenyl-2-butyl 2-methylpropanoate (CAS 10031-71-7) exhibit reduced reactivity due to steric hindrance from branching, contrasting with the linear structure of the target compound .

Catalytic Amination

This compound undergoes iridium-catalyzed allylic amination to yield γ-amino esters, critical for bioactive molecules. Ethyl analogs show similar reactivity but require adjusted catalyst loading due to steric effects .

Cycloadditions

The conjugated diene system participates in Diels-Alder reactions. Methyl 2-oxo-4-phenylbut-3-enoate, however, favors [2+2] cycloadditions due to the electron-deficient α,β-unsaturated ketone .

Data Tables

Table 1. Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
This compound C${12}$H${12}$O$_2$ 188.22 Methyl ester, E-double bond 15121-89-8
Ethyl 4-phenyl-2-butenoate C${12}$H${14}$O$_2$ 190.24 Ethyl ester 1205-84-1
Methyl 2-oxo-4-phenylbut-3-enoate C${11}$H${10}$O$_3$ 190.19 Oxo at C2, E-double bond 6395-86-4
Ethyl 4-oxo-4-phenylbut-2-enoate C${12}$H${12}$O$_3$ 204.22 Oxo at C4, E-double bond 17450-56-5

Table 2. Reactivity Comparison

Reaction Type This compound Ethyl 4-Phenylbut-2-enoate Methyl 2-Oxo-4-Phenylbut-3-enoate
Hydrolysis Rate Fast (methyl ester) Moderate (ethyl ester) Slow (stabilized by oxo group)
Diels-Alder Reactivity High (conjugated diene) High Low (prefers [2+2] cycloaddition)

Q & A

Q. What are the standard synthetic routes for preparing (E)-Methyl 4-phenylbut-2-enoate, and how are stereoselectivity and yield optimized?

The compound is typically synthesized via a Horner-Wadsworth-Emmons reaction or modified aldol condensation. For example, reacting 2-phenylacetaldehyde with a methyl phosphonate reagent under basic conditions yields the (E)-isomer selectively. Reaction conditions (e.g., solvent polarity, temperature, and base strength) critically influence stereoselectivity. NMR monitoring (e.g., 1H^1H, 13C^{13}C) is used to confirm configuration and purity. A reported procedure achieved 85% yield using column chromatography with gradient elution (EtOAc/Hexane) .

Q. How can researchers validate the structural integrity and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H NMR (250 MHz, CDCl3_3) shows characteristic peaks: δ 7.32 (d, J=14.8 Hz, aromatic protons), 5.84 (d, J=15 Hz, α,β-unsaturated ester proton), and 3.73 (s, methyl ester group) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]+^+ at m/z 191.1).
  • X-ray crystallography : If single crystals are obtained, SHELX or ORTEP software can determine bond lengths and angles for structural validation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

The electron-deficient α,β-unsaturated ester acts as a dienophile, favoring [4+2] cycloaddition with electron-rich dienes. Computational studies (DFT) reveal that the (E)-configuration lowers the LUMO energy, enhancing reactivity. Solvent effects (e.g., polar aprotic solvents like DMF) stabilize transition states, improving reaction rates. Kinetic vs. thermodynamic control should be analyzed via variable-temperature NMR .

Q. How do structural modifications of this compound influence its bioactivity in enzyme inhibition studies?

Substituents on the phenyl ring or ester group alter electronic and steric properties, impacting binding affinity. For example:

  • Trifluoromethyl groups : Increase lipophilicity and metabolic stability (see analogous compounds in ).
  • Amino derivatives : Enable hydrogen bonding with active sites (e.g., in insulin-regulated aminopeptidase inhibition studies) . In vitro assays (IC50_{50} measurements) combined with molecular docking (AutoDock Vina) can correlate structure-activity relationships.

Q. What analytical strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

Discrepancies in yields or regioselectivity often arise from:

  • Catalyst variability : Transition-metal catalysts (e.g., Pd vs. Cu) may favor different pathways.
  • Impurity profiles : Byproducts from competing reactions (e.g., Michael addition vs. ester hydrolysis) require LC-MS or GC-MS analysis . Systematic optimization via Design of Experiments (DoE) frameworks is recommended to isolate critical variables .

Methodological Guidance

Q. How can researchers design robust experimental protocols for studying the photochemical reactivity of this compound?

  • Light source calibration : Use monochromatic UV lamps (λ=254–365 nm) with actinometry (e.g., ferrioxalate) to quantify photon flux.
  • Quantum yield determination : Monitor reaction progress via UV-Vis spectroscopy and compare with reference compounds .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to identify intermediate species .

Q. What computational tools are effective for modeling the supramolecular interactions of this compound in crystal engineering?

  • Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., C-H···O interactions) using CrystalExplorer.
  • Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) to predict packing behavior .
  • Molecular dynamics simulations : GROMACS or AMBER can model solvent effects on crystallization .

Data Presentation Standards

Q. How should researchers report crystallographic data for this compound to ensure reproducibility?

  • Include CIF files with refinement details (R1_1, wR2_2 values) using SHELXL .
  • Annotate ORTEP diagrams with thermal ellipsoids at 50% probability and label key torsion angles .
  • Deposit data in repositories like the Cambridge Structural Database (CSD) with assigned accession numbers .

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